(-)-Loganin

Descripción

Loganin has been reported in Calycophyllum spruceanum, Dipsacus inermis, and other organisms with data available.

in many plants; glycosylation transforms the hemiacetal linkage to an acetal; a precursor to secologanin and TRYPTAMINE; a component of cornel iridoid glycoside; RN given refers to (1S-(1alpha,4aalpha,6alpha,7alpha,7aalpha))-isome

Propiedades

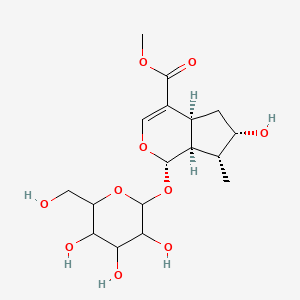

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQHHVBBHTQBF-UOUCRYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-94-2 | |

| Record name | (-)-Loganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of (-)-Loganin from Strychnos nux-vomica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Loganin, an iridoid glycoside, is a significant bioactive compound found in the fruit pulp of Strychnos nux-vomica. While the seeds of this plant are notorious for their toxic alkaloid content, primarily strychnine and brucine, the pulp offers a rich source of this therapeutically promising, non-alkaloidal compound.[1] This technical guide provides an in-depth overview of the discovery and, notably, a detailed, reproducible protocol for the isolation of this compound. Furthermore, it compiles available quantitative and spectroscopic data for the characterization of the isolated compound. This document also elucidates the molecular signaling pathways modulated by this compound, offering insights into its potential pharmacological applications.

Introduction

Strychnos nux-vomica L., a member of the Loganiaceae family, is a deciduous tree native to India and Southeast Asia. Historically, the seeds of this plant, commonly known as nux-vomica or poison nut, have been recognized for their potent toxicity, attributed to the high concentration of the indole alkaloids strychnine and brucine. However, phytochemical investigations have revealed a diverse array of compounds within different parts of the plant.

Beyond the well-studied alkaloids, the fruit pulp of Strychnos nux-vomica is a rich reservoir of this compound, an iridoid glycoside. Loganin serves as a crucial precursor in the biosynthesis of various monoterpene indole alkaloids.[2] Its discovery in a plant famed for its toxicity highlights the chemical diversity within a single species and underscores the importance of investigating all plant parts for novel bioactive molecules.

This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide focuses on the practical aspects of its discovery and isolation from Strychnos nux-vomica, providing researchers with the necessary information to obtain this valuable compound for further investigation.

Experimental Protocols: Isolation of this compound

The following protocol is a detailed methodology for the isolation of this compound from the fruit pulp of Strychnos nux-vomica, adapted from the work of Patil and Laddha (2017).[3][4] This method employs a straightforward solvent-solvent extraction technique, offering good reproducibility and yield.

Plant Material

-

Source: Fresh, ripe fruits of Strychnos nux-vomica.

-

Preparation: The fruits are peeled, and the seeds are separated to isolate the pulp. For the described experiment, 100g of fruit pulp was used.[3][4]

Extraction

-

Soxhlet Extraction: The isolated fruit pulp (100g) is subjected to extraction with 500 ml of methanol for 6 hours using a Soxhlet apparatus.[3][4]

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

Aqueous Suspension: The concentrated methanolic extract is suspended in water.

-

Defatting: The aqueous suspension is then partitioned three times with petroleum ether to remove non-polar compounds and lipids. The petroleum ether fractions are discarded.

-

Removal of Less Polar Compounds: Subsequently, the aqueous layer is partitioned three times with chloroform to remove compounds of intermediate polarity. The chloroform fractions are discarded.

-

Extraction of Loganin: The remaining aqueous layer is then partitioned three times with ethyl acetate. The ethyl acetate fractions, containing this compound, are collected and combined.

Precipitation and Recrystallization

-

Concentration: The combined ethyl acetate fractions are concentrated under reduced pressure.

-

Precipitation: The concentrated ethyl acetate extract is then treated with petroleum ether, which causes the precipitation of crude this compound (0.81g from 100g of pulp).[3][4]

-

Purification: The crude precipitate is collected and recrystallized from ethanol to yield pure this compound (0.56g from 100g of pulp).[3][4]

Data Presentation: Characterization of this compound

The isolated this compound can be characterized using various analytical techniques. The following tables summarize the expected quantitative data.

Table 1: Yield of this compound Isolation

| Step | Starting Material | Yield | Reference |

| Crude Precipitation | 100g of S. nux-vomica fruit pulp | 0.81g | [3][4] |

| Pure Recrystallized Compound | 100g of S. nux-vomica fruit pulp | 0.56g | [3][4] |

Table 2: Chromatographic and Spectroscopic Data for this compound

| Technique | Parameters | Observed Value |

| TLC | Mobile Phase: Chloroform:Methanol (8:2) | Rf: ~0.5 |

| UV-Vis | Solvent: Methanol | λmax: ~238 nm |

| IR (KBr) | Functional Groups | νmax (cm⁻¹): ~3400 (O-H), ~1700 (C=O, ester), ~1650 (C=C), ~1070 (C-O) |

| Mass Spec. | Ionization Mode: ESI-MS | [M+H]⁺: m/z 391.15 |

| [M+Na]⁺: m/z 413.14 | ||

| [M+HCOO]⁻: m/z 435.15 |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Note: The following is a representative compilation of NMR data for Loganin. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz. The solvent is typically Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃).

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J) |

| 1 | 98.5 | 5.25 (d, J=2.5) |

| 3 | 151.5 | 7.45 (s) |

| 4 | 112.0 | |

| 5 | 31.5 | 2.20 (m) |

| 6 | 78.5 | 4.10 (m) |

| 7 | 45.0 | 1.80 (m) |

| 8 | 41.0 | 1.95 (m) |

| 9 | 47.0 | 2.70 (m) |

| 10 | 15.0 | 1.10 (d, J=7.0) |

| 11 (COOCH₃) | 168.0 | |

| 11 (COOCH₃) | 51.5 | 3.70 (s) |

| 1' | 100.0 | 4.65 (d, J=8.0) |

| 2' | 74.5 | 3.20 (dd, J=8.0, 9.0) |

| 3' | 77.5 | 3.40 (t, J=9.0) |

| 4' | 71.5 | 3.30 (t, J=9.0) |

| 5' | 78.0 | 3.35 (m) |

| 6' | 62.5 | 3.85 (dd, J=12.0, 2.0), 3.65 (dd, J=12.0, 5.5) |

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflow for this compound isolation and its known signaling pathways.

Caption: Experimental workflow for the isolation of this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.

Caption: this compound's modulation of the JAK/STAT signaling pathway.

Conclusion

This compound represents a compelling example of a valuable bioactive compound sourced from a plant more commonly associated with toxicity. The isolation protocol detailed herein provides a reliable and efficient method for obtaining this iridoid glycoside from the fruit pulp of Strychnos nux-vomica, enabling further research into its pharmacological properties. The compiled spectroscopic and chromatographic data serve as a valuable reference for its characterization. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB, Nrf2/HO-1, and JAK/STAT, opens avenues for the development of novel therapeutic agents for inflammatory and neurodegenerative disorders. This guide provides a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

References

The Enzymatic Conversion of Loganic Acid to (-)-Loganin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Loganin is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant monoterpenoid indole alkaloids (MIAs). The precise and efficient conversion of loganic acid to this compound is a critical step in these pathways, catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, loganic acid O-methyltransferase (LAMT). This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the enzymatic reaction, kinetic parameters of LAMT from various plant sources, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

The iridoid glycoside this compound is a key precursor to a wide array of bioactive MIAs, including the anticancer agents vinblastine and vincristine, and the antihypertensive drug ajmalicine. The biosynthesis of these complex natural products is a subject of intense research due to their therapeutic value. A crucial step in the formation of the MIA scaffold is the methylation of the carboxylic acid group of loganic acid to yield this compound. This reaction is exclusively catalyzed by loganic acid O-methyltransferase (LAMT), a member of the SABATH family of methyltransferases. Understanding the intricacies of this enzymatic conversion is paramount for the metabolic engineering of MIA pathways in heterologous systems and for the development of biocatalytic processes for the sustainable production of valuable pharmaceuticals.

The Biosynthetic Pathway: From Loganic Acid to this compound

The biosynthesis of this compound from loganic acid is a single-step enzymatic reaction. The enzyme loganic acid O-methyltransferase (LAMT) facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the C11 carboxyl group of loganic acid. This methylation reaction results in the formation of this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.[1][2][3]

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of LAMT has been characterized in several plant species. A summary of the key kinetic parameters is presented in Table 1. These values are crucial for understanding the enzyme's substrate affinity and turnover rate, and for designing and optimizing biocatalytic systems.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |

| Catharanthus roseus | Loganic Acid | 315 | 0.31 | Not Reported | 7.5 | 30 | --INVALID-LINK-- |

| Catharanthus roseus | S-adenosyl-L-methionine | 742 | Not Reported | Not Reported | 7.5 | 30 | --INVALID-LINK-- |

| Ophiorrhiza pumila (OpLAMT1) | Not Reported | Not Reported | Not Reported | Not Reported | 7.0 | 40 | [4] |

Note: Kinetic parameters for Ophiorrhiza pumila LAMT1 have been determined using the Michaelis-Menten equation, but specific values for Km and Vmax were not available in the reviewed literature.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the biosynthesis of this compound from loganic acid.

Heterologous Expression and Purification of Recombinant LAMT

The following protocol describes the expression of His-tagged LAMT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the full-length coding sequence of LAMT from the desired plant source cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested LAMT insert into the linearized vector.

-

Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

-

Verify the sequence of the resulting plasmid by Sanger sequencing.

4.1.2. Protein Expression

-

Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged LAMT protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Loganic Acid O-Methyltransferase (LAMT) Enzyme Assay

This protocol is adapted from published methods and can be used to determine the activity of purified recombinant LAMT.[5]

4.2.1. Reaction Mixture Prepare a reaction mixture in a final volume of 100 µL containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Loganic acid

-

1 mM S-adenosyl-L-methionine (SAM)

-

1-5 µg of purified recombinant LAMT enzyme

4.2.2. Assay Procedure

-

Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C or 40°C) for 5 minutes.

-

Initiate the reaction by adding the purified LAMT enzyme.

-

Incubate the reaction for a specific time (e.g., 30 minutes).

-

Terminate the reaction by adding 200 µL of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4.2.3. Product Analysis

-

HPLC: Separate the reaction products on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid). Monitor the elution profile at an appropriate wavelength (e.g., 240 nm).

-

LC-MS: Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic this compound standard.

Signaling Pathways and Logical Relationships

The activity of LAMT is a critical control point in the biosynthesis of MIAs. Understanding the residues involved in substrate binding and catalysis is essential for enzyme engineering efforts.

Active Site and Catalytic Mechanism

The catalytic mechanism of LAMT involves the nucleophilic attack of the carboxylate oxygen of loganic acid on the methyl group of SAM. The binding of both substrates in the active site is crucial for efficient catalysis. Studies have identified key amino acid residues that play a role in substrate recognition and catalysis. For instance, site-directed mutagenesis studies have shown that a conserved glutamine residue in the active site is critical for enzyme activity. Mutation of this residue to alanine results in a significant reduction in catalytic efficiency, highlighting its importance in positioning the loganic acid substrate for methylation.[3][6]

Conclusion

The enzymatic conversion of loganic acid to this compound by loganic acid O-methyltransferase is a well-defined and critical step in the biosynthesis of a vast array of valuable monoterpenoid indole alkaloids. This technical guide has provided a comprehensive overview of this process, including the underlying biochemistry, quantitative kinetic data, and detailed experimental protocols. The information presented herein is intended to empower researchers, scientists, and drug development professionals to further investigate and harness this important biosynthetic reaction for applications in metabolic engineering, synthetic biology, and the sustainable production of plant-derived pharmaceuticals. Further research aimed at elucidating the crystal structure of LAMT from various species and a deeper understanding of its regulatory mechanisms will undoubtedly pave the way for novel strategies to enhance the production of these life-saving medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting [sigmaaldrich.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Loganin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin is a naturally occurring iridoid glycoside found in various plant species, most notably from the family Loganiaceae. It serves as a key intermediate in the biosynthesis of many biologically active compounds, including terpenoid indole alkaloids. With its significant neuroprotective, anti-inflammatory, and other pharmacological properties, this compound is a molecule of great interest to the scientific and drug development communities. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound is a monoterpenoid, characterized by a cyclopentanopyran ring system to which a glucose molecule is attached via a β-glycosidic linkage.[1] Its systematic IUPAC name is methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.[1]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆O₁₀ | [1][2] |

| Molecular Weight | 390.38 g/mol | [2] |

| Monoisotopic Mass | 390.152597 Da | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 223 °C | [4] |

| Optical Rotation | [α]D²⁰ = -82.1° (c=1, H₂O) | [5] |

| Solubility | Soluble in water, methanol, and DMSO | [3] |

| CAS Number | 18524-94-2 | [1] |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The molecule possesses several chiral centers, and their specific spatial arrangement defines its unique properties. The absolute configuration of the stereocenters in the iridoid core has been determined as 1S, 4aS, 6S, 7R, and 7aS. The glucose moiety is attached in a β-configuration at the C1 position.[1]

The determination of the absolute configuration of this compound has been accomplished through a combination of chemical correlation studies, total synthesis, and spectroscopic techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of this compound have been established through rigorous experimental analysis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for its characterization.

General Experimental Protocol for NMR Analysis of Iridoid Glycosides:

-

Sample Preparation: A few milligrams of the purified iridoid glycoside, such as this compound, are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (typically 400 MHz or higher).

-

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants).

-

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups.

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems and connect adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

-

Data Interpretation: The collective data from these experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity and stereochemistry.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.

General Experimental Protocol for Single-Crystal X-ray Crystallography of Natural Products:

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the natural product. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffracted X-ray spots are measured and processed to yield a set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined using anomalous dispersion effects, particularly if heavy atoms are present or by using specific X-ray wavelengths.

Detailed crystallographic data for this compound, such as the Crystallographic Information File (CIF), would provide precise bond lengths, bond angles, and atomic coordinates. While the crystal structure has been determined, public access to the raw CIF file is limited.

Biosynthesis and Signaling Pathways

This compound plays a central role in plant biochemistry and exhibits significant pharmacological effects by modulating various signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound starts from geraniol, a simple monoterpene. The pathway involves a series of oxidation, cyclization, and glycosylation steps.

Caption: Biosynthesis pathway of this compound from Geraniol.

Modulation of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2/HO-1 Pathway

This compound also exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway is a key cellular defense mechanism against oxidative stress.

Caption: Activation of the Nrf2/HO-1 pathway by this compound.

Conclusion

This compound is a structurally complex and biologically significant natural product. Its well-defined chemical structure and stereochemistry are fundamental to its diverse pharmacological activities. This guide has provided an in-depth overview of its structural features, the experimental techniques used for its characterization, and its role in key biological pathways. Further research into the precise mechanisms of action of this compound will undoubtedly pave the way for its potential development as a therapeutic agent.

References

Physical and chemical properties of (-)-Loganin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Loganin is an iridoid glycoside that has garnered significant attention in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white crystalline powder.[1] Key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₆O₁₀ | [2][3][4][5][6][7] |

| Molecular Weight | 390.38 g/mol | [3][4][5][6][7][8] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Melting Point | 222-223 °C | [4][6][8] |

| Optical Rotation [α]D²⁰ | -82.1° (c=1 in water) | [4] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble | [1][4][9][10] |

| Methanol | Soluble | [1][11][12] |

| Ethanol (96%) | Less soluble | [4][9] |

| Ethanol (absolute) | Sparingly soluble | [4][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [11][12][13] |

| Ether | Practically insoluble | [4][9] |

| Ethyl Acetate | Practically insoluble | [4][9] |

| Acetone | Practically insoluble | [4][9] |

| Chloroform | Practically insoluble | [4][9] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data/Peaks | Reference(s) |

| UV (in Methanol) | λmax: 236-240 nm | [9][11] |

| ¹H NMR (CD₃OD) | δ (ppm): 7.42 (s, 1H), 5.20 (d, J=4.0 Hz, 1H), 4.65 (d, J=8.0 Hz, 1H), 4.10 (m, 1H), 3.68 (s, 3H), 3.10-3.40 (m, 4H), 2.95 (m, 1H), 2.25 (m, 1H), 2.05 (m, 1H), 1.80 (m, 1H), 1.60 (m, 1H), 1.08 (d, J=7.0 Hz, 3H). | [14][15] |

| ¹³C NMR (CD₃OD) | δ (ppm): 169.5, 152.0, 112.5, 100.2, 98.8, 78.2, 77.9, 75.0, 71.5, 62.8, 51.8, 46.8, 43.5, 41.2, 32.5, 29.9, 13.2. | [15] |

| Mass Spectrometry (FAB) | m/z: 391 [M+H]⁺, 413 [M+Na]⁺ | [16] |

| FT-IR (KBr) | ν (cm⁻¹): 3400 (O-H), 2950 (C-H), 1700 (C=O), 1640 (C=C), 1070 (C-O) | [16][17] |

Experimental Protocols

Isolation and Purification of this compound

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical and preparative purification of this compound.

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Sample Preparation: Dissolve the crude extract or partially purified sample in the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.[3]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 236 nm.[3]

-

Injection Volume: 20 µL.[3]

-

Quantification: Prepare a stock solution of this compound standard in HPLC-grade methanol (1 mg/mL). Create a calibration curve with working solutions of varying concentrations (e.g., 25, 50, 100, 150, 200 µg/mL).[3]

Structural Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent such as methanol-d₄ (CD₃OD). Filter the solution through a Pasteur pipette with a glass wool plug into a 5 mm NMR tube.[6][9][18]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound.

Protocol: Mass Spectrometry (MS)

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[21][22] Fast Atom Bombardment (FAB) has also been used.[16][22]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: A mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Mode: Positive or negative ion mode.

-

Mass Range: m/z 100-1000.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Biological Signaling Pathways

Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[7][13]

Experimental Workflow: Western Blot Analysis of Nrf2 and HO-1 Activation

References

- 1. as.nyu.edu [as.nyu.edu]

- 2. Activation of c-fos in GABAergic neurones in the preoptic area during sleep and in response to sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpjournal.com [ijpjournal.com]

- 4. Loganin Attenuates Septic Acute Renal Injury with the Participation of AKT and Nrf2/HO-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. uva.theopenscholar.com [uva.theopenscholar.com]

- 17. researchgate.net [researchgate.net]

- 18. research.reading.ac.uk [research.reading.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 22. youtube.com [youtube.com]

Spectroscopic Profile of (-)-Loganin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-Loganin, an iridoid glycoside with significant neuroprotective, anti-inflammatory, and hepatoprotective properties. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The spectroscopic data of this compound are summarized in the tables below. These data are crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of natural products like this compound. The assignments for ¹H and ¹³C NMR are based on data reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.21 | d | 2.5 |

| 3 | 7.42 | s | |

| 5 | 3.09 | m | |

| 6α | 1.85 | m | |

| 6β | 1.85 | m | |

| 7 | 4.15 | dd | 6.0, 1.5 |

| 8 | 1.78 | m | |

| 9 | 2.25 | m | |

| 10 | 1.08 | d | 7.0 |

| OCH₃ | 3.70 | s | |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.20 | dd | 9.0, 8.0 |

| 3' | 3.38 | t | 9.0 |

| 4' | 3.28 | t | 9.0 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.66 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 98.2 |

| 3 | 151.9 |

| 4 | 112.8 |

| 5 | 31.2 |

| 6 | 41.5 |

| 7 | 78.9 |

| 8 | 45.1 |

| 9 | 42.3 |

| 10 | 13.5 |

| 11 | 168.9 |

| OCH₃ | 51.8 |

| 1' | 100.1 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.6 |

| 5' | 78.2 |

| 6' | 62.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, ester, and ether functionalities.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 2950 - 2850 | Medium | C-H stretching (alkane) |

| 1710 - 1690 | Strong | C=O stretching (α,β-unsaturated ester) |

| 1650 - 1630 | Medium | C=C stretching (alkene) |

| 1280 - 1250 | Strong | C-O stretching (ester) |

| 1150 - 1050 | Strong | C-O stretching (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion [M+H]⁺ / [M+Na]⁺ / [M+HCOO]⁻ | Key Fragment Ions (m/z) |

| ESI-MS/MS | Positive | 391.16 [M+H]⁺, 413.14 [M+Na]⁺ | 229 (aglycone), 197, 145 |

| ESI-MS/MS | Negative | 435.15 [M+HCOO]⁻ | 389 [M-H]⁻, 227 (aglycone - H)⁻, 183 |

| GC-EI-MS | Electron Ionization | - | 147, 103, 361, 129, 169 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are representative of standard practices in natural product chemistry.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD; or deuterium oxide, D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer, such as a Bruker 500 MHz instrument or equivalent, equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition :

-

Experiment : Standard 1D proton experiment.

-

Pulse Program : zg30 or similar.

-

Acquisition Parameters : Set a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Experiment : Proton-decoupled ¹³C experiment.

-

Pulse Program : zgpg30 or similar.

-

Acquisition Parameters : Set a spectral width of approximately 200-240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition : To confirm structural assignments, perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

-

-

Data Processing : Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact. This is a rapid and common method.[1]

-

KBr Pellet : Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Spectral Range : Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation : Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for analysis of complex mixtures or direct infusion for pure compounds.

-

LC-MS Method :

-

Chromatography : If using LC, employ a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization : Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.

-

Mass Analysis : Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

-

-

Tandem MS (MS/MS) :

-

Perform fragmentation analysis (MS/MS) on the precursor ion corresponding to this compound (e.g., m/z 391.16 for [M+H]⁺).

-

Use Collision-Induced Dissociation (CID) with varying collision energies to generate a characteristic fragmentation pattern.

-

-

Data Analysis : Analyze the data to determine the accurate mass of the molecular ion and propose structures for the observed fragment ions. This information is used to confirm the elemental composition and structural features of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product such as this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

The Crucial Role of (-)-Loganin as a Precursor in Indole Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin, a central iridoid glycoside, stands as a critical biosynthetic precursor to the vast and pharmaceutically significant class of monoterpenoid indole alkaloids (MIAs). This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its biosynthetic conversion, the key enzymes involved, quantitative data from precursor feeding experiments, and comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

Biosynthetic Pathway: From this compound to Strictosidine

The journey of this compound to the universal indole alkaloid precursor, strictosidine, involves a two-step enzymatic cascade. This process is fundamental to the biosynthesis of over 3,000 distinct MIAs, including prominent therapeutic agents like vincristine, vinblastine, and ajmalicine.[1]

-

Oxidative Cleavage to Secologanin: The first committed step is the oxidative cleavage of the cyclopentane ring of this compound to form secologanin. This reaction is catalyzed by secologanin synthase (SLS) , a cytochrome P450 monooxygenase (CYP72A1).[2][3][4] The reaction requires NADPH and molecular oxygen.[4] Two isoforms of SLS, SLS1 and SLS2, have been identified in Catharanthus roseus, both capable of this conversion.[5]

-

Condensation with Tryptamine to form Strictosidine: Secologanin then undergoes a Pictet-Spengler condensation with tryptamine, a derivative of the amino acid tryptophan. This crucial reaction is catalyzed by strictosidine synthase (STR) , which stereoselectively forms 3-α(S)-strictosidine, the central intermediate for all MIAs.[6][7]

Quantitative Data

The role of this compound as a direct precursor has been unequivocally demonstrated through feeding experiments with radiolabeled loganin in various plant systems, most notably Catharanthus roseus (Madagascar periwinkle). The incorporation of the label into downstream indole alkaloids provides quantitative evidence of this biosynthetic link.

Table 1: Incorporation of Radiolabeled this compound into Indole Alkaloids in Vinca rosea

| Alkaloid | Incorporation (%) | Reference |

| Catharanthine | 0.50 | [8] |

| Vindoline | 0.23 | [8] |

| Serpentine | 0.60 | [8] |

| Ajmalicine | 0.46 | [8] |

| Perivine | 0.04 | [8] |

Data from feeding experiments with [2-¹⁴C]-geraniol derived loganin.

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (nkat/mg) | Organism | Reference |

| Strictosidine Synthase | Tryptamine | 2.3 | - | Catharanthus roseus | [2] |

| Secologanin | 3.4 | - | Catharanthus roseus | [2] | |

| Strictosidine Synthase | Tryptamine | 0.009 | 300-400 | Catharanthus roseus | [9] |

| Secologanin Synthase | Loganin | Not Reported | Not Reported | Catharanthus roseus | [2][5] |

Experimental Protocols

Protocol 1: In Vivo Precursor Feeding with Radiolabeled this compound

This protocol outlines a general procedure for administering a radiolabeled precursor to plant tissues to trace its incorporation into downstream metabolites.

1. Preparation of Labeled Precursor:

- Synthesize or procure radiolabeled this compound (e.g., ¹⁴C or ³H labeled). The specific activity should be determined prior to use.

2. Plant Material:

- Utilize healthy, actively growing Catharanthus roseus plants or cell suspension cultures. For whole plants, select young, developing shoots for optimal metabolic activity.

3. Administration of Precursor:

- For Whole Plants: Dissolve the labeled loganin in a small volume of sterile water or a suitable buffer. Administer the solution to the plant via stem feeding (wick method) or by injection into the stem.

- For Cell Cultures: Add the filter-sterilized labeled loganin solution directly to the liquid culture medium.

4. Incubation:

- Incubate the plants or cell cultures under their normal growth conditions for a defined period (e.g., 24-72 hours). This allows for the uptake and metabolism of the precursor.

5. Harvesting and Extraction:

- Harvest the plant material (e.g., leaves, stems, or entire cells).

- Freeze the material in liquid nitrogen and grind to a fine powder.

- Extract the alkaloids using a suitable solvent system, typically methanol or a methanol/chloroform mixture.

6. Alkaloid Isolation and Quantification:

- Separate the individual alkaloids from the crude extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Identify the alkaloids by comparison with authentic standards (retention time, co-chromatography).

- Quantify the amount of each alkaloid using a calibrated HPLC system with UV detection.

7. Radioactivity Measurement:

- Collect the fractions corresponding to each isolated alkaloid.

- Determine the radioactivity in each fraction using liquid scintillation counting.

- Calculate the specific incorporation of the label into each alkaloid as a percentage of the total radioactivity administered.

Protocol 2: In Vitro Assay of Strictosidine Synthase (STR) Activity

This protocol describes an HPLC-based method for measuring the enzymatic activity of strictosidine synthase.

1. Enzyme Preparation:

- Extract total protein from C. roseus tissues or cultured cells, or use a purified recombinant STR enzyme.[10] The protein concentration should be determined (e.g., by Bradford assay).

2. Reaction Mixture:

- In a microcentrifuge tube, prepare the following reaction mixture:

- 100 mM Potassium phosphate buffer (pH 7.0)

- 10 mM Tryptamine

- 5 mM Secologanin

- Enzyme extract (e.g., 10-50 µg of total protein)

- The final reaction volume is typically 100-200 µL.

3. Incubation:

- Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

4. Reaction Termination:

- Stop the reaction by adding an equal volume of methanol or by heating.

5. Sample Preparation for HPLC:

- Centrifuge the terminated reaction mixture to pellet any precipitated protein.

- Filter the supernatant through a 0.22 µm syringe filter.

6. HPLC Analysis:

- Inject an aliquot of the filtered sample onto a C18 reverse-phase HPLC column.

- Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) to separate the substrate (tryptamine) and the product (strictosidine).

- Monitor the elution profile at 280 nm.

- Quantify the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine.

7. Calculation of Enzyme Activity:

- Calculate the specific activity as nmol of strictosidine formed per minute per mg of protein (or nkat/mg).

Conclusion

This compound is an indispensable precursor in the biosynthesis of a vast array of medicinally important indole alkaloids. Understanding the enzymatic transformations that convert loganin into the central intermediate, strictosidine, is paramount for efforts in metabolic engineering and synthetic biology aimed at enhancing the production of these valuable compounds. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and manipulate this critical biosynthetic pathway. Future research should focus on obtaining detailed kinetic parameters for secologanin synthase and exploring the regulatory mechanisms that control the flux of loganin into the indole alkaloid pathway.

References

- 1. Determination of metabolic rate-limitations by precursor feeding in Catharanthus roseus hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secologanin synthase - Wikipedia [en.wikipedia.org]

- 4. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ddescholar.acemap.info [ddescholar.acemap.info]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Pharmacological Profile of (-)-Loganin: A Focus on Anti-inflammatory Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Loganin, an iridoid glycoside predominantly isolated from Cornus officinalis, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a particular emphasis on its potent anti-inflammatory effects. We delve into the molecular mechanisms underpinning its therapeutic potential, supported by a compilation of quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, intricate signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the compound's mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound (Loganoside) is a prominent iridoid glycoside with a well-documented presence in several medicinal plants.[1] Traditionally, plants containing Loganin have been used in herbal medicine for various ailments. Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities, including neuroprotective, anti-diabetic, anti-tumor, and notably, potent anti-inflammatory and antioxidant effects.[2][3] The anti-inflammatory properties of this compound are of particular interest due to the pivotal role of inflammation in a myriad of chronic diseases, such as inflammatory bowel disease, arthritis, and neurodegenerative disorders. This guide aims to consolidate the current understanding of this compound's pharmacological profile, with a core focus on its anti-inflammatory actions.

Pharmacological Properties of this compound

This compound exhibits a broad range of pharmacological effects, positioning it as a promising candidate for therapeutic development.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is a cornerstone of its therapeutic potential. It has been shown to mitigate inflammatory responses in various experimental models by modulating key inflammatory mediators and signaling pathways.

This compound effectively suppresses the production of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Loganin has been demonstrated to reduce the release of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][4] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[2]

The production of pro-inflammatory cytokines is a hallmark of the inflammatory response. This compound has been shown to significantly decrease the expression and secretion of key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[5][6][7]

Antioxidant Effects

Oxidative stress is intricately linked with inflammation. This compound demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[2][8] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[4][8]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage induced by various neurotoxic insults. Its neuroprotective effects are, in part, attributed to its anti-inflammatory and antioxidant properties, which are critical in mitigating the neuroinflammation associated with neurodegenerative diseases.[1][9] Studies have shown that Loganin can inhibit neuroinflammatory responses by suppressing the activation of NF-κB and MAPK signaling pathways in neuronal cells.[9]

Other Pharmacological Activities

Beyond its anti-inflammatory and neuroprotective roles, this compound has been reported to possess other beneficial properties, including anti-diabetic, anti-tumor, and hepatoprotective effects.[3]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration of this compound | % Inhibition / Effect | Reference |

| NO Production | 10 µM | Significant reduction | [2] |

| 30 µM | Further significant reduction | [2] | |

| PGE2 Production | 10 µM | Significant reduction | [2] |

| 30 µM | Further significant reduction | [2] | |

| TNF-α Secretion | 10 µM | Significant reduction | [10] |

| 30 µM | Dose-dependent decrease | [10] | |

| IL-1β Secretion | 10 µM | Significant reduction | [10] |

| 30 µM | Dose-dependent decrease | [10] | |

| iNOS Protein Expression | 30 µM | Significant suppression | [1] |

| COX-2 Protein Expression | 30 µM | Significant suppression | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Dosage of this compound | Parameter Measured | % Inhibition / Effect | Reference |

| Carrageenan-induced Paw Edema (Rats) | 10 mg/kg | Paw Volume | Significant reduction at 3h and 4h | [11] |

| 20 mg/kg | Paw Volume | Dose-dependent reduction | [11] | |

| Acetic Acid-induced Writhing (Mice) | 10 mg/kg | Number of Writhings | Significant reduction | [12] |

| 20 mg/kg | Number of Writhings | Further significant reduction | [12] | |

| LPS-induced Acute Lung Injury (Mice) | 20 mg/kg | Lung Wet/Dry Ratio | Significant decrease | [11] |

| 40 mg/kg | Lung Wet/Dry Ratio | Dose-dependent decrease | [11] |

Key Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[7][9][13] This blockade of NF-κB activation leads to the downregulation of its target genes, including those encoding for pro-inflammatory cytokines and enzymes.[14]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules involved in the inflammatory response. Their activation leads to the expression of pro-inflammatory genes. This compound has been observed to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby inhibiting downstream inflammatory events.[9][10][13]

Caption: this compound modulates the MAPK signaling cascades.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1. This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity and mitigating inflammation-associated oxidative damage.[4][8]

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases. This compound has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β.[12][15][16]

Caption: this compound inhibits NLRP3 inflammasome activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay: LPS-induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory mediators and cytokines in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent for Nitric Oxide (NO) quantification

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well and 24-well cell culture plates

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 100-1000 ng/mL) for 24 hours.[7][17]

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants for the measurement of NO and cytokines.

-

Nitric Oxide (NO) Assay: Mix an equal volume of the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

-

Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Caption: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound in a well-established animal model of inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[16]

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[6][16]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated by comparing the treated groups with the vehicle control group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of a test compound.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid (0.6% v/v in distilled water)

-

Test compound (e.g., this compound)

-

Positive control (e.g., Aspirin or Diclofenac sodium)

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimatization and Grouping: Similar to the carrageenan-induced paw edema model.

-

Fasting: Fast the animals for a few hours before the experiment with free access to water.

-

Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.[12]

-

Induction of Writhing: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.[2][18]

-

Observation: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a latency period of 5 minutes, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[2]

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated by comparing the treated groups with the vehicle control group.

References

- 1. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages [jstage.jst.go.jp]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. researchgate.net [researchgate.net]

- 4. 2.6. Acetic acid-induced writhing test [bio-protocol.org]

- 5. inotiv.com [inotiv.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 9. Loganin Inhibits Lipopolysaccharide-Induced Inflammation and Oxidative Response through the Activation of the Nrf2/HO-1 Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. saspublishers.com [saspublishers.com]

- 13. researchgate.net [researchgate.net]

- 14. Loganin, an Iridoid Glycoside, Alleviates Paclitaxel-Induced Skeletal Muscle Toxicity by Enhancing Mitochondrial Function, Boosting Antioxidant Defenses, and Reducing Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of (-)-Loganin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Loganin is a pivotal iridoid monoterpene that serves as a crucial intermediate in the biosynthesis of a vast array of pharmacologically significant terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine, the antihypertensive drug ajmalicine, and the antimalarial compound quinine. A thorough understanding of its biosynthetic pathway is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable natural products. This technical guide provides a comprehensive overview of the enzymatic steps, intermediates, and regulatory aspects of the this compound biosynthetic pathway, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway from Geraniol to this compound

The biosynthesis of this compound commences from the ubiquitous monoterpene precursor, geraniol, derived from the methylerythritol phosphate (MEP) pathway. The pathway involves a series of oxidation, reduction, cyclization, glycosylation, and methylation reactions catalyzed by a dedicated set of enzymes.

The key enzymatic steps are as follows:

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8-HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid synthase (ISY): A reductive cyclase that catalyzes the formation of the characteristic iridoid cyclopentane ring from 8-oxogeranial to produce nepetalactol.

-

Iridoid Oxidase (IO): A cytochrome P450 enzyme that oxidizes nepetalactol to 7-deoxyloganetic acid.

-

7-deoxyloganetic acid glucosyltransferase (7-DLGT): A UDP-glycosyltransferase that glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

-

7-deoxyloganic acid hydroxylase (7-DLH): A cytochrome P450 monooxygenase that hydroxylates 7-deoxyloganic acid to produce loganic acid.

-

Loganic acid O-methyltransferase (LAMT): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the carboxyl group of loganic acid to yield this compound.[1]

-

Secologanin synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin, the direct precursor for TIA biosynthesis.[1]

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the enzymes involved in the this compound biosynthetic pathway. This data is essential for understanding the efficiency and potential rate-limiting steps of the pathway.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |

| Iridoid Synthase (ISY) | 8-oxogeranial | 0.6 ± 0.1 | 3.8 ± 0.2 | 6.3 x 106 | Olea europaea |

| 7-deoxyloganetic acid glucosyltransferase (UGT8) | 7-deoxyloganetic acid | 130 | 0.13 | 1000 | Catharanthus roseus |

| 7-deoxyloganetin glucosyltransferase (UGT6) | 7-deoxyloganetin | 35.5 | 0.0355 | 1000 | Catharanthus roseus |

| Loganic acid O-methyltransferase (LAMT) | Loganic acid | 14760 | Not Reported | Not Reported | Catharanthus roseus |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Pathway Enzymes

Protocol for a representative enzyme, Loganic acid O-methyltransferase (LAMT):

-

Gene Cloning: The open reading frame of the target enzyme (e.g., LAMT from Catharanthus roseus) is amplified by PCR and cloned into an appropriate expression vector, such as pET28a, which incorporates an N-terminal His6-tag for affinity purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells are lysed by sonication on ice.

-

Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The eluted protein fractions are pooled, and the buffer is exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. The purified protein concentration is determined, and the protein is stored at -80°C.

Enzyme Activity Assays

Protocol for Loganic acid O-methyltransferase (LAMT) Activity Assay:

-

Reaction Mixture: The standard assay mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 1 mM loganic acid (substrate), 200 µM S-adenosyl-L-methionine (SAM) (co-substrate), and a suitable amount of purified LAMT enzyme.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is terminated by the addition of an equal volume of methanol or by heat inactivation.

-

Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound produced. The separation can be achieved on a C18 column with a water/acetonitrile gradient.

-